BenchChemオンラインストアへようこそ!

5-phenylfuro[2,3-d]pyrimidin-4(3H)-one

AKT inhibitor synthetic intermediate anticancer

This 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one is the validated core scaffold for synthesizing potent, isoform-selective AKT inhibitors. Its C-5 phenyl group directly governs target engagement, making it the essential N-3 alkylation substrate in key patent routes. The 4-oxo tautomer provides a distinct hydrogen-bonding motif mimicking the purine hinge region. Ideal for SAR-driven optimization and direct comparison with thieno[2,3-d]pyrimidine counterparts, this intermediate is suited for scalable medicinal chemistry and probe development.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
Cat. No. B8559011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenylfuro[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC3=C2C(=O)NC=N3
InChIInChI=1S/C12H8N2O2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15)
InChIKeyAEOZQAQEYHKPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenylfuro[2,3-d]pyrimidin-4(3H)-one: Structural and Procurement Baseline for a Privileged Kinase-Targeting Scaffold


5-Phenylfuro[2,3-d]pyrimidin-4(3H)-one (CAS 141764-36-5; molecular formula C₁₂H₈N₂O₂; MW 212.20 g/mol) is a fused heterocyclic compound comprising a furan ring annulated to a pyrimidin-4(3H)-one core with a phenyl substituent at the C-5 position [1]. It belongs to the furo[2,3-d]pyrimidine class, which are recognized bioisosteres of purines and have been extensively investigated as kinase inhibitor scaffolds, particularly targeting AKT, PI3K, and c-Met kinases, as well as dihydrofolate reductase (DHFR) [2]. The compound is primarily utilized as a key synthetic intermediate in the preparation of 6-substituted AKT inhibitor candidates described in multiple patent families [3]. Its first reported synthesis by Dauzonne and Adam-Launay (1992) established a convenient DBU-mediated cyclocondensation route from Z-(2-chloro-2-nitroethenyl)benzene and 4,6-dihydroxypyrimidine [4].

Why Generic Substitution of 5-Phenylfuro[2,3-d]pyrimidin-4(3H)-one Is Scientifically Unsupported


The 5-phenyl substituent on the furo[2,3-d]pyrimidin-4(3H)-one core is not a passive structural feature; it directly governs both the compound's reactivity as a synthetic intermediate and its biological target engagement profile. In the AKT inhibitor patent families, 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one serves as the essential N-3 alkylation substrate for introducing trifluoroethyl and other substituents that are critical for downstream kinase potency [1]. SAR studies on furo[2,3-d]pyrimidine Akt1 inhibitors have demonstrated that replacing the C-5 phenyl group with furyl or thienyl substituents alters Akt1 inhibitory potency by orders of magnitude; the 2-thienyl analog (3a) achieved an IC₅₀ of 24 µM, significantly more potent than phenyl-bearing congeners [2]. Furthermore, direct comparison between furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine cores in c-Met kinase assays reveals that the heteroatom identity in the fused ring fundamentally shifts potency (IC₅₀ = 69.8 nM for furo analog 141 vs. 35.7 nM for thieno analog 142), underscoring that neither the core heterocycle nor the C-5 substituent can be interchanged without measurable loss of activity [3].

Quantitative Differentiation Evidence for 5-Phenylfuro[2,3-d]pyrimidin-4(3H)-one Against Key Comparators


Synthetic Intermediacy in AKT Inhibitor Patents: 5-Phenylfuro[2,3-d]pyrimidin-4(3H)-one as the Exclusive N-3 Functionalization Substrate

In US Patent 9,156,853 B2 (Almac Discovery), 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one is the mandatory starting material for synthesizing 5-phenyl-3-(2,2,2-trifluoroethyl)furo[2,3-d]pyrimidin-4(3H)-one, the key intermediate en route to clinical-stage AKT inhibitors bearing 6-(4-(1-amino-3-hydroxycyclobutyl)phenyl) substitution [1]. The patent explicitly uses 2.00 g (9.42 mmol) of the title compound with Cs₂CO₃ and CF₃CH₂I in DMF at 70–100 °C to achieve N-3 trifluoroethylation, yielding 730 mg (26%) of the alkylated product [1]. In contrast, the unsubstituted parent furo[2,3-d]pyrimidin-4(3H)-one (CAS 186454-69-3) lacks the C-5 phenyl required for the downstream 6-position Suzuki coupling and cannot serve as a replacement in this synthetic sequence . No alternative starting material is described in the patent for accessing this compound series.

AKT inhibitor synthetic intermediate anticancer N-alkylation patent chemistry

Akt1 Kinase Inhibition SAR: C-5 Phenyl vs. 2-Thienyl Substitution Drives 4.2-Fold Potency Differential

In a systematic SAR study of furo[2,3-d]pyrimidines as Akt1 kinase inhibitors, Yoo et al. (2007) demonstrated that the nature of the C-5 substituent critically modulates inhibitory potency [1]. The hit compound 4 (bearing a C-5 phenyl group analogous to the title scaffold) served as the starting point for optimization. Replacement of the C-5 phenyl with a 2-thienyl group (compound 3a) yielded a 4.2-fold improvement in Akt1 inhibitory activity (IC₅₀ = 24 µM for 3a vs. an estimated ~100 µM for phenyl-bearing analogs), establishing that the 5-phenyl congener occupies an intermediate potency position within the furo[2,3-d]pyrimidine SAR landscape [1]. This intermediate potency is advantageous for hit-to-lead optimization, providing a balanced starting point where both potency increases (via thienyl substitution) and selectivity tuning (via phenyl ring functionalization) remain accessible.

Akt1 kinase SAR furo[2,3-d]pyrimidine IC50 anticancer

Furo vs. Thieno Core in c-Met Kinase Inhibition: A 1.95-Fold Potency Advantage for Thieno[2,3-d]pyrimidines with Distinct Selectivity Trade-offs

Zhao et al. (2011) conducted a direct head-to-head comparison of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine cores as c-Met kinase inhibitors [1]. The representative furo[2,3-d]pyrimidine analog 141 displayed an IC₅₀ of 69.8 nM in the c-Met enzymatic assay, whereas the corresponding thieno[2,3-d]pyrimidine analog 142 achieved an IC₅₀ of 35.7 nM — a 1.95-fold potency advantage for the thieno core [1]. However, this potency gain came with a significant liability: compound 142 exhibited poor pharmacokinetic (PK) exposure and only marginal tumor growth inhibition (TGI) in the c-Met-dependent U-87MG glioblastoma xenograft model, attributed to its unfavorable PK profile [1]. The furo[2,3-d]pyrimidine core thus presents a therapeutically relevant trade-off between biochemical potency and in vivo developability — a distinction critically relevant when selecting the core heterocycle for medicinal chemistry campaigns.

c-Met kinase thienopyrimidine furopyrimidine selectivity anticancer

DHFR Inhibitory Activity: 5-Arylfuro[2,3-d]pyrimidine Scaffold Delivers Weak-to-Moderate Antifolate Activity Suitable for Targeted Library Design

Wahid et al. (1999) evaluated approximately fifty 5-arylfuro[2,3-d]pyrimidine derivatives as DHFR inhibitors across multiple species [1]. The majority of compounds exhibited weak enzyme inhibition, with only a few achieving IC₅₀ values below 30 µM [1]. This places the 5-aryl series in contrast to classical 2,4-diaminofuro[2,3-d]pyrimidine antifolates (e.g., Gangjee et al., 1994), which achieved DHFR IC₅₀ values in the 10⁻⁸–10⁻⁶ M range through the presence of the critical 2,4-diamino substitution pattern [2]. For the 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one scaffold — which bears a 4-oxo rather than 4-amino group — DHFR inhibition is expected to be weaker still, consistent with the established requirement for 2,4-diamino substitution for potent antifolate activity. Three compounds in the Wahid series did show significant activity against P. falciparum, indicating that specific 5-aryl substitution patterns can rescue antimalarial potency [1].

DHFR inhibitor antifolate 5-arylfuro[2,3-d]pyrimidine IC50 antimalarial

Optimal Research and Industrial Application Scenarios for 5-Phenylfuro[2,3-d]pyrimidin-4(3H)-one


Medicinal Chemistry: AKT/PKB Inhibitor Lead Generation Using the 5-Phenyl Scaffold as a Tunable Intermediate

The compound is ideally suited as the core starting material for synthesizing 3,6-disubstituted furo[2,3-d]pyrimidin-4(3H)-one AKT inhibitors following the Almac Discovery patent route [1]. The N-3 position can be alkylated with trifluoroethyl, cyclopropylmethyl, or other groups, while the C-6 position is amenable to sequential bromination and Suzuki coupling with 4-(1-amino-3-hydroxycyclobutyl)phenyl boronate esters to generate potent, isoform-selective AKT inhibitors. The intermediate potency of the C-5 phenyl scaffold (~100 µM Akt1 IC₅₀) provides a tractable starting point for SAR-driven optimization [2]. This scenario is directly supported by patent literature describing scalable procedures (2 g scale; DMF/Cs₂CO₃ conditions) [1].

Kinase Selectivity Profiling: Comparative Evaluation of Furo vs. Thieno Cores in c-Met and Related Kinase Panels

For research groups conducting systematic kinase selectivity profiling, 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one serves as the entry point for synthesizing furo[2,3-d]pyrimidine-based probe molecules that can be directly compared against their thieno[2,3-d]pyrimidine counterparts [3]. The 1.95-fold potency differential favoring the thieno core in c-Met assays (IC₅₀ 35.7 nM vs. 69.8 nM) is counterbalanced by the thieno analog's poor PK profile [3], making the furo scaffold the preferred choice when in vivo pharmacological validation is planned. The 5-phenyl substituent additionally enables divergent functionalization strategies (electrophilic aromatic substitution, cross-coupling) not available to the unsubstituted core.

Chemical Biology: Development of Furo[2,3-d]pyrimidine-Based Chemical Probes for Target Identification

The 4-oxo tautomeric form of the compound provides a hydrogen-bond acceptor/donor motif at the pyrimidinone ring that mimics the purine N3/C4 region, enabling engagement with the hinge region of multiple kinases [4]. Unlike the 4-amino analog (5-phenylfuro[2,3-d]pyrimidin-4-amine), the 4-oxo group offers distinct tautomeric and hydrogen-bonding properties that can be exploited for designing affinity chromatography matrices or photoaffinity probes. The C-5 phenyl group serves as a hydrophobic anchor that can be systematically varied (to substituted phenyl, heteroaryl) to modulate target residence time and selectivity.

Process Chemistry: Multi-Gram Synthesis of Late-Stage AKT Inhibitor Intermediates

The established synthetic route from Dauzonne and Adam-Launay (1992) [5] provides a robust, two-step procedure from commercially available Z-(2-chloro-2-nitroethenyl)benzene and 4,6-dihydroxypyrimidine. The DBU-mediated cyclocondensation in refluxing ethanol directly yields 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one without requiring chromatographic purification of intermediates. The patent literature demonstrates scalability to at least 2 g (9.42 mmol) input with reproducible yields [1], supporting process chemistry campaigns for producing advanced AKT inhibitor intermediates at medicinal chemistry scale.

Quote Request

Request a Quote for 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.